An In-depth Technical Guide to 3X FLAG Peptide TFA Salt for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3X FLAG Peptide TFA Salt for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3X FLAG peptide system is a cornerstone technology in protein biochemistry, enabling the highly specific and efficient capture, purification, and detection of recombinant proteins. This guide provides a comprehensive overview of the 3X FLAG peptide trifluoroacetate (B77799) (TFA) salt, its biochemical properties, and its application in advanced research, particularly in the elucidation of protein-protein interactions within critical signaling pathways. The 3X FLAG tag, a synthetic epitope composed of three tandem repeats of the FLAG sequence (DYKDDDDK), offers enhanced binding affinity to anti-FLAG antibodies, making it an invaluable tool for immunoprecipitation and subsequent analysis of protein complexes. The TFA salt is a common counter-ion resulting from the peptide synthesis and purification process.
Core Concepts and Chemical Properties
The 3X FLAG peptide is a synthetic 23-amino acid polypeptide. The TFA salt form arises from the use of trifluoroacetic acid during the solid-phase synthesis and subsequent purification by high-performance liquid chromatography (HPLC) of the peptide.
Quantitative Data Summary
The following tables summarize the key quantitative data for the 3X FLAG peptide TFA salt, providing researchers with essential information for experimental design and execution.
| Property | Value | Source(s) |
| Amino Acid Sequence | MDYKDHDGDYKDHDIDYKDDDDK | [1] |
| Molecular Weight | ~2861.87 - 2975.84 g/mol | [1][2] |
| Purity (by HPLC) | ≥95% to >99% | [1] |
| Dissociation Constant (Kd) of FLAG tag to Anti-FLAG Antibody | 100 nM | [3] |
| Typical Protein Yield per mL of Anti-FLAG Affinity Resin | 0.6 - 1 mg/mL |
Note: The exact molecular weight can vary slightly between suppliers due to different salt forms and modifications.
Experimental Protocols
Detailed methodologies for the effective use of 3X FLAG peptide TFA salt in immunoprecipitation and competitive elution are provided below. These protocols are synthesized from multiple sources to ensure robustness and reproducibility.
Immunoprecipitation of 3X FLAG-Tagged Proteins
This protocol outlines the steps for capturing a 3X FLAG-tagged protein of interest from a cell lysate.
Materials:
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Cells expressing the 3X FLAG-tagged protein of interest
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Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
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Anti-FLAG M2 Affinity Gel (e.g., agarose (B213101) beads)
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Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
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Microcentrifuge tubes
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End-over-end rotator
Procedure:
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Cell Lysis:
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Harvest cells and wash with ice-cold PBS.
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Resuspend the cell pellet in ice-cold Lysis Buffer.
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Incubate on ice for 30 minutes with occasional vortexing.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Transfer the supernatant to a new pre-chilled microcentrifuge tube.
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Binding to Anti-FLAG Affinity Gel:
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Equilibrate the required volume of Anti-FLAG M2 Affinity Gel by washing it three times with ice-cold Lysis Buffer.
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Add the clarified cell lysate to the equilibrated affinity gel.
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Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C to allow for efficient binding of the 3X FLAG-tagged protein.
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Washing:
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Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.
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Carefully remove the supernatant (flow-through).
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Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. With each wash, gently resuspend the beads and then pellet them by centrifugation.
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Competitive Elution with 3X FLAG Peptide TFA Salt
This protocol describes the gentle elution of the captured 3X FLAG-tagged protein using the 3X FLAG peptide.
Materials:
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Immunoprecipitated 3X FLAG-tagged protein bound to Anti-FLAG Affinity Gel (from the previous protocol)
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3X FLAG Peptide TFA Salt
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Elution Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
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Microcentrifuge tubes
Procedure:
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Preparation of 3X FLAG Peptide Solution:
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Prepare a stock solution of 3X FLAG peptide TFA salt at 5 mg/mL in Elution Buffer.
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Prepare a working solution by diluting the stock solution to a final concentration of 100-200 µg/mL in Elution Buffer.
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Elution:
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After the final wash of the immunoprecipitation, remove all supernatant.
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Add 1-2 bead volumes of the 3X FLAG peptide working solution to the affinity gel.
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Incubate for 30-60 minutes at 4°C with gentle agitation.
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Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.
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Carefully collect the supernatant containing the eluted protein.
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For increased yield, a second elution can be performed by adding another volume of the 3X FLAG peptide working solution and repeating the incubation and collection steps.
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Application in Signaling Pathway Analysis
The 3X FLAG system is instrumental in dissecting complex signaling networks by enabling the isolation of specific protein complexes for subsequent analysis by mass spectrometry or Western blotting. Below are examples of its application in key signaling pathways, accompanied by illustrative diagrams.
Experimental Workflow for Protein-Protein Interaction Studies
The following diagram illustrates a typical workflow for identifying protein-protein interactions using 3X FLAG immunoprecipitation.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for regulating cell growth, differentiation, and apoptosis. The 3X FLAG system has been employed to study the interactions of key mediators in this pathway, such as the TGF-β-activated kinase 1 (TAK1). For instance, immunoprecipitation of 3X FLAG-tagged TAK1 can be used to identify its interacting partners, providing insights into the downstream signaling events.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses. The E3 ubiquitin ligase TRAF6 is a key component of this pathway. By using a 3X FLAG-tagged TRAF6, researchers can isolate TRAF6-containing protein complexes to identify novel regulators and substrates.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines. MKK3 and MKK6 are upstream kinases that phosphorylate and activate p38 MAPK. Using 3X FLAG-tagged MKK3, for example, allows for the identification of its specific substrates and regulatory proteins, further clarifying the intricate regulation of the stress response.
Conclusion
The 3X FLAG peptide TFA salt is a powerful and versatile reagent for the affinity purification and analysis of recombinant proteins. Its high purity, well-defined chemical properties, and the enhanced binding affinity of the 3X FLAG tag make it an optimal choice for demanding applications such as the study of protein-protein interactions in complex biological systems. The detailed protocols and illustrative examples provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively integrate this technology into their workflows, ultimately accelerating discoveries in cellular biology and therapeutic development.
References
- 1. 3X FLAG Peptide for Elution [engibody.com]
- 2. researchgate.net [researchgate.net]
- 3. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
